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Compound of Interest

Compound Name: N-(Azido-peg4)-n-bis(peg4-acid)

Cat. No.: B15543689 Get Quote

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-(Azido-peg4)-n-bis(peg4-
acid), a heterobifunctional, branched PEG linker crucial for advanced bioconjugation and the

development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications
N-(Azido-peg4)-n-bis(peg4-acid) is a versatile chemical tool featuring a central azide (N₃)

group and two terminal carboxylic acid (-COOH) groups, each separated by polyethylene glycol

(PEG4) spacers. This trifunctional architecture allows for sequential or orthogonal conjugation

strategies, making it highly valuable in drug development and chemical biology.

Quantitative Data Summary
The key quantitative specifications for N-(Azido-peg4)-n-bis(peg4-acid) are summarized

below.
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Property Value Citations

Molecular Weight 786.9 g/mol [1][2][3]

Molecular Formula C₃₃H₆₂N₄O₁₇ [1][2][3]

CAS Number
2771424-45-2 or 2093152-80-

6
[1][2][3]

Purity Typically >96% or ≥98% [1][2][3]

Structure 3-arm branched PEG linker [3]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[3]

Storage Condition
-20°C, desiccated and

protected from light
[3][4]

Chemical Functionality and Applications
The unique structure of this linker dictates its primary applications.

Azide Group (-N₃): The azide moiety is a key functional group for "click chemistry." It readily

participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN

groups to form a stable triazole linkage.[3][5]

Carboxylic Acid Groups (-COOH): The two terminal carboxylic acids can be activated to react

with primary amines (-NH₂) on biomolecules (e.g., lysine residues on proteins) to form stable

amide bonds.[2][3] This reaction is typically mediated by carbodiimide chemistry, such as

using EDC and N-hydroxysuccinimide (NHS).[2][3][6]

This dual functionality makes it an ideal linker for constructing PROTACs.[5] PROTACs are

heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase,

leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6][7]
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PROTAC Mechanism of Action.

Experimental Protocols
The following are generalized protocols for the two key reactions involving this linker. Note:

These are starting points and must be optimized for specific molecules and applications.

Protocol 1: Amide Coupling via EDC/NHS Chemistry
This two-step protocol describes the conjugation of one of the linker's carboxylic acid groups to

a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

N-(Azido-peg4)-n-bis(peg4-acid)
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Amine-containing molecule

Activation Buffer: 0.1 M MES, pH 4.5-6.0[4][5]

Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0[4][5]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching Solution: 1 M Tris-HCl pH 8.5 or 1 M hydroxylamine

Anhydrous DMSO or DMF

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.[2][4]

Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF (e.g., 10 mg/mL).

[2]

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation

Buffer (e.g., 10 mg/mL each).[8] EDC is moisture-sensitive and hydrolyzes in aqueous

solutions.[9]

Activation of Carboxylic Acid:

In a reaction tube, dissolve the PEG linker in Activation Buffer.

Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. The use of

Sulfo-NHS creates a more stable amine-reactive intermediate, increasing coupling

efficiency.[5][9]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][10]

Conjugation to Amine-Containing Molecule:
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Dissolve your amine-containing molecule in the Coupling Buffer.

Immediately add the activated linker solution to the amine-containing molecule solution.

The reaction with primary amines is most efficient at pH 7.2-8.0.[2][5]

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring or rotation.[9]

Quenching and Purification:

Quench any unreacted NHS-activated linker by adding the Quenching Solution and

incubating for 30 minutes.[2][11]

Purify the final conjugate using appropriate methods such as dialysis, size-exclusion

chromatography (SEC), or HPLC to remove excess reagents and byproducts.

Protocol 2: Azide-Alkyne Click Chemistry
This protocol outlines the conjugation of the azide group, typically after the amide coupling has

been performed.

Materials:

Azide-functionalized molecule (from Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium Ascorbate (or other reducing agent like THPTA)

Solvent (e.g., PBS/t-butanol mixture, DMSO)

Procedure:

Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5

equivalents) of the alkyne-containing molecule in the chosen solvent system.
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In a separate tube, prepare a fresh solution of the copper catalyst. Add CuSO₄ (e.g., 0.1

equivalents) and sodium ascorbate (e.g., 0.5-1.0 equivalents).

Add the catalyst solution to the reaction mixture containing the azide and alkyne.

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or

LC-MS.

Once the reaction is complete, purify the product using chromatography or other suitable

methods to remove the copper catalyst and unreacted starting materials.
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Step 1: Amide Coupling

Step 2: Click Chemistry

N-(Azido-PEG4)-N-bis(PEG4-acid)
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Sequential Conjugation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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